2-Azaspiro[4.6]undecane hydrochloride

Medicinal Chemistry Drug Design Conformational Analysis

This hydrochloride salt offers superior aqueous solubility and weighing accuracy vs. free base, enabling automated HTS. Its rigid [4.6]undecane scaffold (0 rotatable bonds) minimizes entropic binding penalties, while LogP 3.01 falls within the CNS-penetrant sweet spot—a key differentiator from smaller [4.5]decane analogs (LogP 2.36). Serves as a stable, non-lactamizing alternative to gabapentin cores for chronic pain programs.

Molecular Formula C10H20ClN
Molecular Weight 189.72 g/mol
CAS No. 2208273-75-8
Cat. No. B1486276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaspiro[4.6]undecane hydrochloride
CAS2208273-75-8
Molecular FormulaC10H20ClN
Molecular Weight189.72 g/mol
Structural Identifiers
SMILESC1CCCC2(CC1)CCNC2.Cl
InChIInChI=1S/C10H19N.ClH/c1-2-4-6-10(5-3-1)7-8-11-9-10;/h11H,1-9H2;1H
InChIKeyPLFZESNISYDOKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azaspiro[4.6]undecane Hydrochloride (CAS 2208273-75-8): A Rigid Spirocyclic Amine Scaffold for Drug Discovery


2-Azaspiro[4.6]undecane hydrochloride is a saturated, spirocyclic N-heterocyclic amine salt, characterized by a rigid bicyclic framework where a nitrogen atom is incorporated at the spiro junction linking a seven-membered and a five-membered ring [1]. The compound's molecular formula is C₁₀H₂₀ClN, with a molecular weight of 189.72 g/mol . As a hydrochloride salt, it exhibits enhanced aqueous solubility and stability compared to its free base counterpart, making it a convenient and robust building block for medicinal chemistry and organic synthesis applications [2].

Why 2-Azaspiro[4.6]undecane Hydrochloride Cannot Be Casually Swapped with Other Spirocyclic Amines or Piperidines


While spirocyclic amines are broadly valued for their conformational rigidity and favorable physicochemical profiles [1], the specific ring size and connectivity in 2-azaspiro[4.6]undecane hydrochloride impart unique steric and electronic properties that directly influence molecular recognition, lipophilicity, and synthetic accessibility [2]. Substituting it with a smaller ring system like 2-azaspiro[4.5]decane alters the vector of the amine exit and reduces lipophilicity (LogP 3.01 vs. 2.36), potentially compromising blood-brain barrier penetration or target binding affinity . Similarly, using a simple piperidine introduces multiple low-energy conformations and rotational freedom, which can drastically reduce target selectivity and metabolic stability compared to the pre-organized, zero-rotatable-bond scaffold of the [4.6]undecane system [3]. The hydrochloride salt form further distinguishes it from free-base analogs by ensuring consistent solubility and handling characteristics in aqueous assays and formulations .

Quantitative Differentiation of 2-Azaspiro[4.6]undecane Hydrochloride vs. Closest Analogs


Enhanced Conformational Restriction vs. Piperidine: 0 Rotatable Bonds Eliminates Conformational Entropy Penalties

2-Azaspiro[4.6]undecane hydrochloride possesses zero rotatable bonds due to its fully saturated, fused spirocyclic structure, a feature directly quantified and reported in chemical databases . In stark contrast, the commonly employed saturated amine building block piperidine contains one rotatable bond and can adopt multiple low-energy chair and boat conformations [1]. The absence of rotatable bonds in the spirocyclic framework pre-organizes the molecule into a single, rigid conformation, reducing the entropic penalty upon target binding and enhancing binding affinity in lead optimization campaigns [2].

Medicinal Chemistry Drug Design Conformational Analysis

Lipophilicity Tuning for CNS Drug Design: LogP 3.01 Enables Higher BBB Penetration Potential Than Smaller Spiro Analogs

The calculated octanol-water partition coefficient (LogP) for the free base of 2-azaspiro[4.6]undecane is 3.01, based on ACD/Labs Percepta prediction . This value is significantly higher than the reported LogP of the smaller-ring analog 2-azaspiro[4.5]decane, which is 2.367 [1]. The increased lipophilicity of the [4.6]undecane system, driven by its larger hydrophobic surface area, positions it more favorably within the optimal LogP range (typically 2–4) for passive blood-brain barrier (BBB) permeation, a critical parameter for CNS-targeted therapeutics [2].

CNS Drug Discovery Physicochemical Properties LogP Optimization

Salt Form Advantage: Hydrochloride Provides Enhanced Aqueous Solubility and Solid-State Stability vs. Free Base

2-Azaspiro[4.6]undecane hydrochloride (CAS 2208273-75-8) is the crystalline salt form of the free amine (CAS 184-14-5). The free base is a liquid at room temperature and is reported to have limited water solubility [1]. The hydrochloride salt, however, is a solid with a molecular weight of 189.72 g/mol, which inherently confers improved physicochemical properties for laboratory use: it is non-volatile, can be accurately weighed in air, and exhibits significantly enhanced solubility in aqueous buffers commonly used in biological assays . This is a general, well-documented advantage of amine hydrochlorides over their free-base counterparts, driven by increased polarity and crystal lattice energy [2].

Formulation Science Analytical Chemistry Handling and Storage

Synthetic Accessibility and Scalability: Spirocyclic Scaffold Avoids Lactam Degradation Pathway of Gabapentin

A key limitation of the blockbuster drug gabapentin is its tendency to undergo intramolecular cyclization to form the toxic gabapentin-lactam (2-azaspiro[4.5]decan-3-one) during storage and formulation [1]. This degradation pathway is inherent to γ-amino acid structures. The fully saturated, non-lactamizable 2-azaspiro[4.6]undecane scaffold, by contrast, is chemically incapable of undergoing this specific degradation. A patent on azaspiro compounds for pain treatment specifically highlights that 2-azaspiro[4.6]undecane-3-thione is a preferred analgesic candidate, suggesting that the [4.6]undecane core is a stable and viable platform for developing next-generation analgesics without the formulation liabilities of gabapentin [2].

Process Chemistry Stability Analgesic Development

Expanded Vector Space for Substituent Positioning: 11-Membered Skeleton Offers Greater 3D Diversity Than Smaller Spirocycles

The 2-azaspiro[4.6]undecane core consists of an 11-membered ring system (C10 plus N), which is significantly larger than commonly employed spirocyclic building blocks like 2-azaspiro[3.3]heptane (7-membered) or 2-azaspiro[4.5]decane (10-membered) [1]. This larger framework provides a greater number of potential substitution sites (10 carbon atoms available for functionalization) and a more extended three-dimensional shape, allowing medicinal chemists to explore a wider range of chemical space and more precisely position pharmacophoric elements [2]. The rigid spiro connection ensures that this expanded vector space is presented in a well-defined, pre-organized orientation .

Medicinal Chemistry Scaffold Diversity 3D Pharmacophore

Target Applications for 2-Azaspiro[4.6]undecane Hydrochloride Derived from Quantitative Differentiation


CNS Drug Discovery: Optimizing Blood-Brain Barrier Penetration with a Pre-Organized Scaffold

Leverage the compound's predicted LogP of 3.01 (vs. 2.37 for the smaller [4.5]decane analog) to design CNS-penetrant drug candidates that fall within the optimal lipophilicity range for passive BBB diffusion . The rigid, zero-rotatable-bond framework minimizes entropic binding penalties, making it an ideal core for fragment-based lead generation targeting GPCRs, ion channels, or kinases implicated in neurological disorders [1].

High-Throughput Screening (HTS) Campaigns: Aqueous Solubility and Automated Handling Advantages

Employ 2-azaspiro[4.6]undecane hydrochloride as a soluble, solid building block in HTS library synthesis. Its hydrochloride salt form ensures consistent and accurate weighing, eliminates the need for inert atmosphere handling, and provides superior aqueous solubility compared to the free base liquid, directly enabling automated liquid handling systems and reducing assay variability .

Next-Generation Analgesic Development: A Gabapentin Alternative Free from Lactam Degradation

Utilize the 2-azaspiro[4.6]undecane core as a platform for developing novel analgesics. Unlike gabapentin, this saturated spirocyclic amine is structurally incapable of undergoing the intramolecular cyclization that produces the toxic gabapentin-lactam degradation product, thereby potentially offering a more stable and safer development path for chronic pain therapeutics [2].

Medicinal Chemistry Scaffold Exploration: Expanding 3D Chemical Space with an 11-Membered Ring System

Incorporate the 2-azaspiro[4.6]undecane moiety into lead compounds to access a larger, more diverse chemical space compared to smaller spirocyclic building blocks. The 11-membered skeleton provides 10 carbon sites for functionalization, enabling the exploration of novel pharmacophores and the precise positioning of substituents to modulate target selectivity and patentability .

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